molecular formula C18H14F3N3O4S B12902492 2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B12902492
M. Wt: 425.4 g/mol
InChI Key: UMOINECDMVSRLQ-UHFFFAOYSA-N
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Description

2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the p-tolyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Formation of the benzoic acid moiety: This step might involve the oxidation of a benzyl group to a carboxylic acid.

    Introduction of the sulfonamide group: This can be achieved by reacting the intermediate with sulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids or anhydrides.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfamoylbenzoic acid: Lacks the pyrazole and trifluoromethyl groups.

    5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoic acid and sulfonamide groups.

    2-Sulfamoyl-5-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid: Similar structure but without the p-tolyl group.

Uniqueness

2-Sulfamoyl-5-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H14F3N3O4S

Molecular Weight

425.4 g/mol

IUPAC Name

5-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-2-sulfamoylbenzoic acid

InChI

InChI=1S/C18H14F3N3O4S/c1-10-2-4-11(5-3-10)14-9-16(18(19,20)21)23-24(14)12-6-7-15(29(22,27)28)13(8-12)17(25)26/h2-9H,1H3,(H,25,26)(H2,22,27,28)

InChI Key

UMOINECDMVSRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)S(=O)(=O)N)C(=O)O)C(F)(F)F

Origin of Product

United States

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